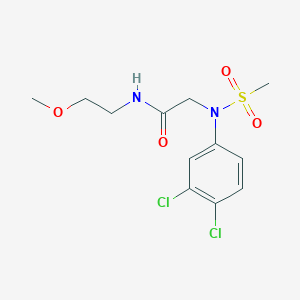![molecular formula C18H28ClNO2 B5080058 4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine](/img/structure/B5080058.png)
4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine is an organic compound characterized by the presence of a morpholine ring attached to a hexyl chain, which is further connected to a chlorinated dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine typically involves the reaction of 4-chloro-2,6-dimethylphenol with a suitable hexyl halide to form the intermediate 4-chloro-2,6-dimethylphenoxyhexane. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyhexylmorpholine compounds.
Scientific Research Applications
4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving cell signaling and receptor interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-dimethylphenol: A precursor in the synthesis of 4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine.
4-chloro-2,6-dimethylaniline: Another chlorinated dimethylphenol derivative with different functional groups.
4-chloro-2,6-dimethylphenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.
Uniqueness
This compound is unique due to the combination of its morpholine ring and the chlorinated dimethylphenoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2/c1-15-13-17(19)14-16(2)18(15)22-10-6-4-3-5-7-20-8-11-21-12-9-20/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKPECPNZCJYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCCN2CCOCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5079982.png)
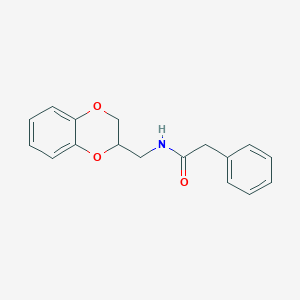
![methyl 2-chloro-5-[({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5079991.png)

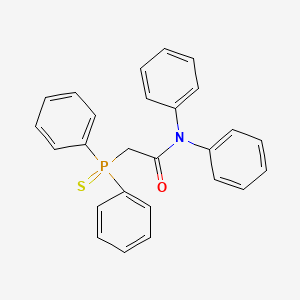
![4-({[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5080005.png)
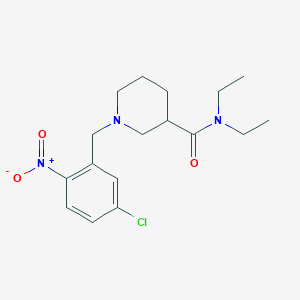
![N-[(5-methyl-2-thienyl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5080040.png)
![(2R,6R)-1-[[2-cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-6-methyl-2-prop-2-enyl-3,6-dihydro-2H-pyridine](/img/structure/B5080044.png)
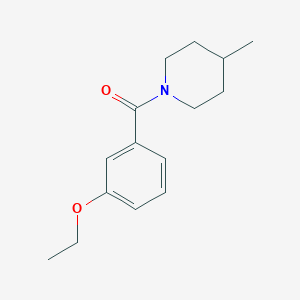
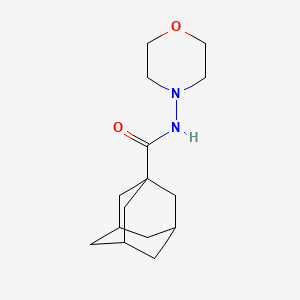
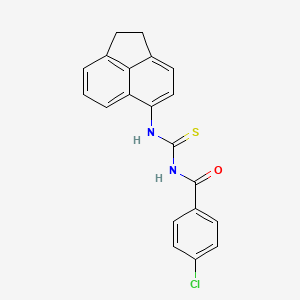
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine](/img/structure/B5080073.png)
